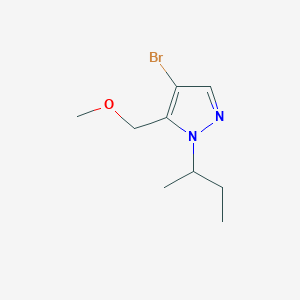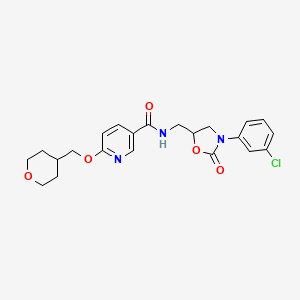
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity-Oriented Modification Strategy for SDH Inhibitors
A study focused on designing and synthesizing novel nicotinamide derivatives, including N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, to act as succinate dehydrogenase (SDH) inhibitors. These compounds showed significant antifungal activity against various agricultural pathogens and demonstrated excellent inhibitory effects on SDH enzymes. The study highlighted the potential of these derivatives in developing new antifungal agents and explored their mechanism of action through molecular docking studies (Liu et al., 2020).
Therapeutic Potential in Gastric Lesion Treatment
Research into 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in treating acute gastric lesions induced by stress, suggesting a protective role in gastric mucosal defense. This study opens avenues for the application of nicotinamide derivatives in gastroenterology, particularly in developing treatments for stress-induced gastric damage. The research underlines the importance of endogenous prostacyclin and sensory nerves in mediating the therapeutic effects (Brzozowski et al., 2008).
Antimicrobial and Antineoplastic Activities
A study on the synthesis and biological evaluation of nicotinamide derivatives, including those structurally related to this compound, demonstrated promising antimicrobial and antineoplastic activities. These findings suggest the potential use of such compounds in the treatment of cancer and infectious diseases, highlighting the versatility of nicotinamide derivatives in therapeutic applications (Patel & Shaikh, 2010).
Herbicidal Activity and SAR Study
Nicotinic acid derivatives, closely related to the compound , have been explored for their herbicidal activity. One study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found that some derivatives exhibited excellent herbicidal efficacy. This research contributes to the understanding of structure-activity relationships (SAR) in the development of new herbicides, indicating the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Propiedades
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-17-2-1-3-18(10-17)26-13-19(31-22(26)28)12-25-21(27)16-4-5-20(24-11-16)30-14-15-6-8-29-9-7-15/h1-5,10-11,15,19H,6-9,12-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURRSAMFXZDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
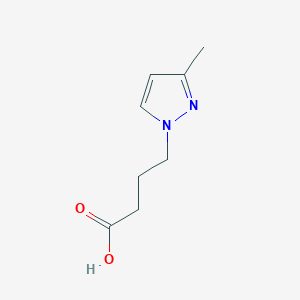
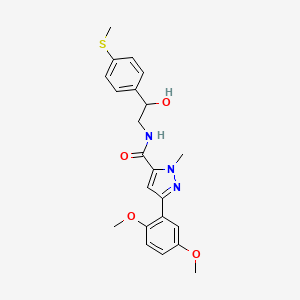
![3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2929531.png)
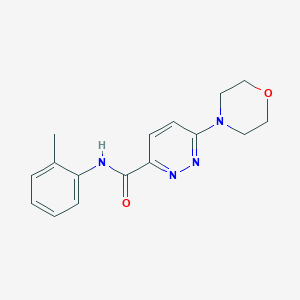
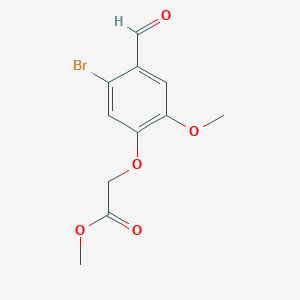
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
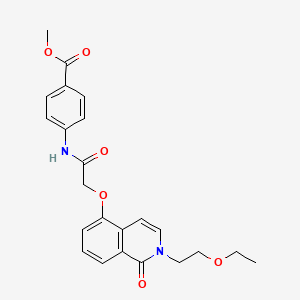
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2929538.png)
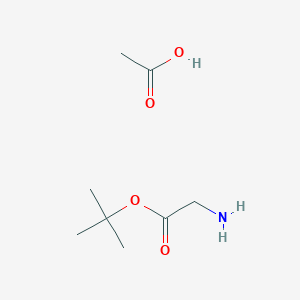
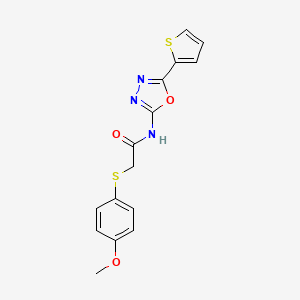
![N-[(3-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2929544.png)
